molecular formula C9H12N2O2 B14940630 1-(4-Acetylpiperazino)-2-propyn-1-one

1-(4-Acetylpiperazino)-2-propyn-1-one

Cat. No.: B14940630
M. Wt: 180.20 g/mol
InChI Key: FSAYBPOFSHCTBW-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazino)-2-propyn-1-one is a ynamine derivative characterized by a propynone (2-propyn-1-one) backbone substituted with a 4-acetylpiperazine group. This compound belongs to the "push-pull acetylenes" class, where electron-withdrawing and electron-donating groups stabilize the triple bond via conjugation . Its acetylated piperazine moiety enhances solubility and reactivity, making it a candidate for peptide coupling and medicinal chemistry applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(4-acetylpiperazin-1-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H12N2O2/c1-3-9(13)11-6-4-10(5-7-11)8(2)12/h1H,4-7H2,2H3

InChI Key

FSAYBPOFSHCTBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazino)-2-propyn-1-one typically involves the reaction of piperazine derivatives with acylation reagents. One common method includes the acylation of piperazine with acetyl chloride or acetic anhydride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylpiperazino)-2-propyn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazino)-2-propyn-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(4-Acetylpiperazino)-2-propyn-1-one with key analogues, focusing on substituents and functional groups:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound R1 = Acetyl, R2 = H C9H11N2O2 179.2* Peptide coupling, reactivity studies
1-(4-Chlorophenyl)-3-(4-methylpiperazinyl)-2-propyn-1-one R1 = 4-Cl-phenyl, R2 = 4-methylpiperazinyl C14H14ClN3O 283.7 Commercial ynamine, peptide synthesis
1-[4-(4-Hydroxyphenyl)piperazino]ethan-1-one R1 = 4-hydroxyphenyl, R2 = Acetyl C12H16N2O2 220.27 Pharmacophore in receptor ligands
(E)-3-(4-Methoxynaphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one R1 = 4-methoxynaphthyl, R2 = 2-pyridinyl C23H22N3O2 372.4 Kinase inhibition, anticancer studies
1-(1,1′-Biphenyl)-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone R1 = Biphenyl, R2 = 4-hydroxyphenyl C26H27N3O2 413.5 CNS drug candidates

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups: The acetyl group in this compound enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks in peptide bond formation .
  • Aromatic Substituents : Compounds like 1-(4-chlorophenyl)-3-(4-methylpiperazinyl)-2-propyn-1-one exhibit improved stability due to halogenated aryl groups, which also influence π-π stacking in biological targets .
  • Hydrophilic Moieties: The 4-hydroxyphenyl group in 1-[4-(4-hydroxyphenyl)piperazino]ethan-1-one increases water solubility, critical for bioavailability in drug design .

Pharmacological Potential

While direct pharmacological data for this compound are absent, structurally related compounds exhibit diverse activities:

  • CNS Modulation : Biphenyl-hydroxyphenyl derivatives (e.g., 477328-81-7) are explored for serotonin receptor affinity .
  • Anticancer Activity : Pyridinylpiperazine acrylones (e.g., 882079-52-9) inhibit proliferation in kinase-dependent cancer models .

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